2-IMINO-10-(4-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE
Overview
Description
2-IMINO-10-(4-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IMINO-10-(4-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE typically involves the reaction of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with aromatic aldehydes . The reaction is carried out in a solvent mixture of propan-2-ol and water, with continuous stirring for approximately 2 hours . The resulting product is a white crystalline compound with a high melting point .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent ratios, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-IMINO-10-(4-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amines, oxides, and substituted cyano compounds.
Scientific Research Applications
2-IMINO-10-(4-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential analgesic activity. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s tricyclic structure and multiple cyano groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: Its potential antimicrobial and antiproliferative activities have been explored, indicating its usefulness in studying biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-IMINO-10-(4-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE involves its interaction with specific molecular targets. The compound’s imino and cyano groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects, such as analgesic and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
9-Aryl-12-imino-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitriles: These compounds share a similar tricyclic structure but differ in the substitution pattern on the aromatic ring.
3-Aryl-1,1,2,2-tetracyanocyclopropanes: These compounds have a cyclopropane core with multiple cyano groups, making them structurally related but distinct in their core structure.
Uniqueness
2-IMINO-10-(4-PYRIDINYL)TETRAHYDRO-8A,3-(EPOXYMETHANO)CHROMENE-3,4,4(2H,4AH)-TRICARBONITRILE is unique due to its specific substitution pattern and the presence of a pyridinyl group. This structural feature imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
9-imino-12-pyridin-4-yl-10,11-dioxatricyclo[6.2.2.01,6]dodecane-7,7,8-tricarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-9-16(10-20)13-3-1-2-6-18(13)24-14(12-4-7-23-8-5-12)17(16,11-21)15(22)25-18/h4-5,7-8,13-14,22H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUIEDKBCHRKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23C(C1)C(C(C(O2)C4=CC=NC=C4)(C(=N)O3)C#N)(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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